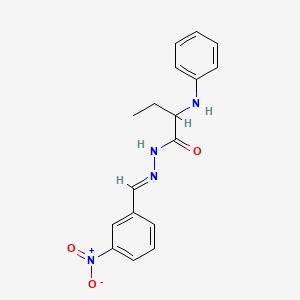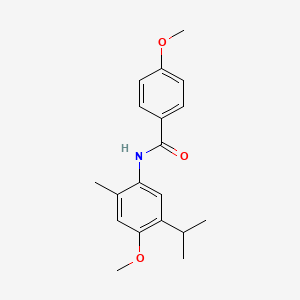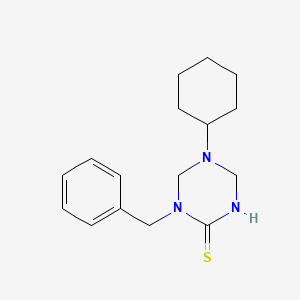
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide, also known as NBH, is a synthetic compound that has been widely used in scientific research. It belongs to the family of hydrazide derivatives and possesses a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide involves the formation of a covalent bond between the compound and the target molecule. In the case of ROS detection, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide reacts with the ROS to form a stable adduct, which emits a fluorescence signal that can be detected using a fluorescence microscope or flow cytometer. In the case of PTP inhibition, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide reacts with the active site of the enzyme to form a covalent bond, which prevents the enzyme from dephosphorylating its substrate.
Biochemical and Physiological Effects:
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide has been shown to exert various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can selectively detect ROS and inhibit PTPs without affecting other cellular processes. At higher concentrations, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can induce cellular stress and apoptosis, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide has several advantages for lab experiments, including its high selectivity and sensitivity for detecting ROS and inhibiting PTPs, its ability to penetrate cell membranes and tissues, and its compatibility with various imaging and detection techniques. However, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide also has some limitations, including its potential toxicity at high concentrations, its limited stability in aqueous solutions, and its potential interference with other cellular processes.
Zukünftige Richtungen
There are several future directions for the use of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide in scientific research, including the development of new derivatives with improved selectivity and sensitivity, the exploration of its therapeutic potential in various diseases, and the investigation of its role in cellular signaling and metabolism. Further research is needed to fully understand the mechanism of action of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide and its potential applications in biomedical research.
Synthesemethoden
The synthesis of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide involves the reaction of 2-anilinobutanohydrazide with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide. The purity and yield of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can be improved by using different solvents, catalysts, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide has been extensively used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as an inhibitor of protein tyrosine phosphatases (PTPs). ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling, immune response, and apoptosis. 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can selectively detect ROS in living cells and tissues, making it a valuable tool for studying the role of ROS in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
PTPs are a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant activity of PTPs has been implicated in the development and progression of various diseases, including cancer, diabetes, and autoimmune disorders. 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can selectively inhibit the activity of PTPs, making it a potential therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-anilino-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-16(19-14-8-4-3-5-9-14)17(22)20-18-12-13-7-6-10-15(11-13)21(23)24/h3-12,16,19H,2H2,1H3,(H,20,22)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJOMSCJARLSG-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5857879.png)





![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)


![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)


![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)